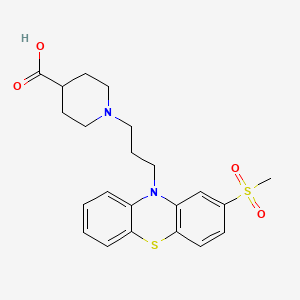

Metopimazine Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

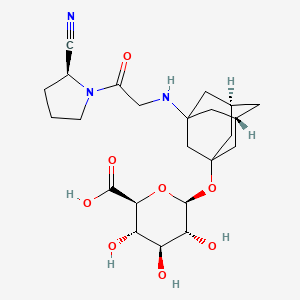

Metopimazine Acid is the major metabolite of Metopimazine . Metopimazine is an antiemetic of the phenothiazine group used to treat nausea and vomiting . It is marketed in Europe, Canada, and South America .

Synthesis Analysis

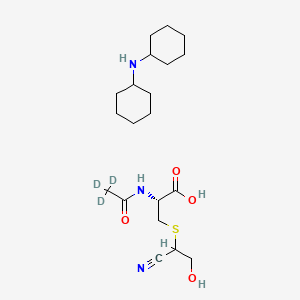

Metopimazine is rapidly metabolized to Metopimazine Acid, which constitutes approximately 78–89% of the circulating drug . This metabolism is primarily catalyzed by human liver microsomal amidase .

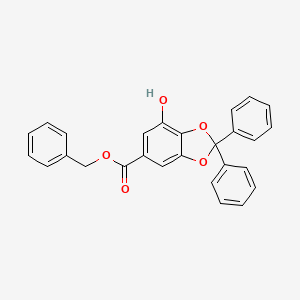

Molecular Structure Analysis

The molecular formula of Metopimazine Acid is C22H26N2O4S2 . Its average mass is 446.583 Da and its monoisotopic mass is 446.133392 Da .

Chemical Reactions Analysis

Metopimazine undergoes high first-pass metabolism that produces Metopimazine Acid, the major circulating metabolite in humans . The formation of Metopimazine Acid is primarily catalyzed by human liver microsomal amidase .

Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of Metopimazine Acid. However, the available information is limited. Below are the details of the known applications:

Treatment of Nausea and Vomiting

Metopimazine Acid, as a metabolite of Metopimazine (MPZ), is used for its antiemetic properties. It acts as a dopamine D2 receptor antagonist, which helps in treating acute nausea and vomiting .

Gastroparesis Management

Metopimazine Acid is under clinical investigation for the treatment of gastroparesis (GP), a condition characterized by delayed gastric emptying in the absence of mechanical obstruction .

Mécanisme D'action

Safety and Hazards

In the event of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQSSAWBTAKELO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676046 |

Source

|

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metopimazine Acid | |

CAS RN |

18182-00-8 |

Source

|

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes the metabolism of Metopimazine unique compared to other D2 antagonists used for gastroparesis?

A1: Unlike other D2 antagonists which are primarily metabolized by cytochrome P450 enzymes, Metopimazine is mainly metabolized by human liver microsomal amidase. [] This distinction is noteworthy as it suggests a potentially different metabolic profile and drug interaction potential.

Q2: What is the major metabolite of Metopimazine in humans and how is it formed?

A2: Metopimazine acid (MPZA) is the major circulating metabolite of Metopimazine in humans. It is primarily formed through the hydrolysis of an amide bond in Metopimazine, a reaction catalyzed by human liver microsomal amidase. [] While human liver cytosolic aldehyde oxidase (AO) can also contribute to MPZA formation, its role is significantly less prominent compared to amidase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

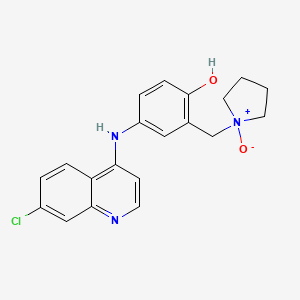

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)